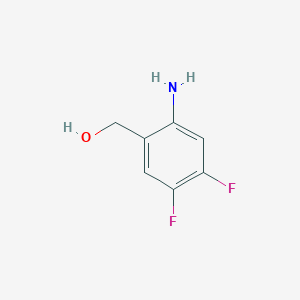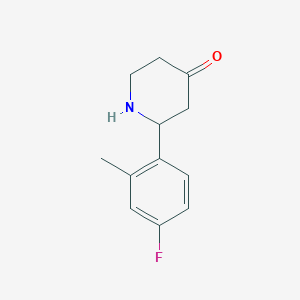![molecular formula C8H7N3O B1323529 1H-ピロロ[2,3-b]ピリジン-4-カルボキサミド CAS No. 1086390-83-1](/img/structure/B1323529.png)
1H-ピロロ[2,3-b]ピリジン-4-カルボキサミド
概要
説明
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used to study enzyme inhibition and receptor binding.
Industry: The compound’s derivatives are explored for their potential use in developing new pharmaceuticals.
作用機序
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide disrupts these pathways, potentially slowing tumor growth and progression .
Result of Action
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in numerous cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Cellular Effects
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide has been shown to exert significant effects on various cell types. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells. The compound’s influence on cell signaling pathways, such as the inhibition of the FGFR signaling axis, leads to alterations in gene expression and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide exerts its effects through direct binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent autophosphorylation . This inhibition disrupts the downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound’s low molecular weight enhances its binding affinity and specificity, making it an effective FGFR inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its inhibitory effects on FGFR signaling, leading to sustained reductions in cell proliferation and migration
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is involved in several metabolic pathways, primarily through its interactions with FGFRs. The compound’s inhibition of FGFR signaling affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing its metabolic profile.
Transport and Distribution
Within cells and tissues, 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to penetrate cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide plays a critical role in its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity, directing it to specific cellular compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide can be compared with other heterocyclic compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but differs in the position of nitrogen atoms within the ring.
1H-Pyrrolo[3,4-c]pyridine: Another related compound with different biological activities.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide lies in its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy .
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)5-1-3-10-8-6(5)2-4-11-8/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNLMSPUHPBAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634702 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086390-83-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was Carbopyrropyridin identified as a potential drug candidate against SARS-CoV-2?
A1: Researchers utilized a computational screening approach to identify potential inhibitors of SARS-CoV-2 proteins. They screened a vast library of compounds (Asinex’s BioDesign library) containing 170,269 compounds against multiple SARS-CoV-2 proteins using molecular docking simulations. Carbopyrropyridin emerged as a promising candidate, demonstrating favorable binding interactions with these viral proteins. [] This suggests that Carbopyrropyridin might interfere with the virus's biological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)











